Methyl 4-(6-aminopyridazin-3-yl)benzoate
Description
Methyl 4-(6-aminopyridazin-3-yl)benzoate is a heterocyclic compound featuring a pyridazine ring substituted with an amino group at the 6-position and a methyl benzoate moiety at the 4-position. The methyl benzoate ester contributes to lipophilicity, influencing bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 4-(6-aminopyridazin-3-yl)benzoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-7-11(13)15-14-10/h2-7H,1H3,(H2,13,15) |
InChI Key |
NFFKUHYWIRBHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Published Literature
Pyridazine-Based Derivatives
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Core Structure: Pyridazine (unsubstituted at the 6-position). Modifications: Ethyl benzoate ester linked via a phenethylamino group. Key Differences: The absence of the 6-amino group reduces hydrogen-bonding capacity compared to the target compound. The ethyl ester increases lipophilicity relative to the methyl ester in the target .
- I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Core Structure: 6-Methylpyridazine. Modifications: Methyl substitution at the 6-position instead of an amino group.
Quinoline-Based Derivatives
- C1–C7 (Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate series): Core Structure: Quinoline (a fused benzene-pyridine system). Modifications: Varied aryl substituents (e.g., bromo, chloro, trifluoromethyl) on the quinoline ring, linked via a piperazine group to a methyl benzoate. Key Differences: The quinoline core has distinct electronic properties due to its fused aromatic system, differing from the pyridazine ring in the target compound. The piperazine linker introduces conformational flexibility and additional hydrogen-bonding sites, which are absent in the target’s direct linkage .
Substituent Effects and Functional Group Analysis
Impact of Substituents :
- Amino Group (Target Compound): Enhances solubility and hydrogen-bonding interactions compared to methyl (I-6232) or unsubstituted (I-6230) pyridazines.
- Linker Groups: Direct linkage in the target compound may reduce conformational flexibility compared to piperazine (C1–C7) or phenethylamino (I-6230) linkers, affecting binding kinetics.
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves the esterification of 4-(6-aminopyridazin-3-yl)benzoic acid with methanol in the presence of an acid catalyst. Sulfuric acid () or hydrochloric acid () is typically used to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by methanol.
Reaction Setup
-
Substrates : 4-(6-Aminopyridazin-3-yl)benzoic acid (1.0 equiv), methanol (excess)
-
Catalyst : (10 mol%) or (gas)
-
Conditions : Reflux at 65–80°C for 12–24 hours
-
Workup : Neutralization with , extraction with ethyl acetate, and solvent evaporation
Yield : 70–85% after purification by recrystallization (ethanol/water).
Industrial-Scale Optimization
A patent by WO2021074138A1 highlights scalable modifications for analogous esters, emphasizing one-pot reactions and continuous flow systems to reduce purification steps. For example:
-
Catalyst : -Toluenesulfonic acid (-TSA) replaces to minimize side reactions.
-
Solvent : Toluene-methanol azeotrope improves reaction efficiency.
Alternative Routes via Pyridazine Ring Construction
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The pyridazine ring can be synthesized de novo using hydrazine derivatives and 1,4-diketones. For methyl 4-(6-aminopyridazin-3-yl)benzoate, this method involves:
Suzuki-Miyaura Coupling for Aryl Substituents
Recent advances employ palladium-catalyzed cross-coupling to attach the pyridazine moiety to the benzoate core. For example:
Protocol from PMC7751900
-
Substrates : Methyl 4-bromobenzoate, 6-aminopyridazine-3-boronic ester
-
Catalyst : (5 mol%)
-
Base : (2.0 equiv)
-
Solvent : Dioxane/water (4:1) at 90°C for 8 hours
Green Chemistry Approaches
Solvent-Free Esterification
A study in Bioorganic and Medicinal Chemistry Letters demonstrates a solvent-free method using microwave irradiation:
-
Substrates : 4-(6-Aminopyridazin-3-yl)benzoic acid, methanol
-
Catalyst : - (solid acid)
-
Conditions : 300 W, 100°C, 20 minutes
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Esterification | Simple setup, high scalability | Requires corrosive acids, long reaction time | 70–85% |
| Suzuki Coupling | High regioselectivity, mild conditions | Expensive catalysts, boronic ester synthesis | 78% |
| Green Chemistry | Eco-friendly, reduced purification steps | Specialized equipment (microwave) needed | 88% |
Key Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(6-aminopyridazin-3-yl)benzoate, and how can purity be validated?
- Methodology : A common approach involves coupling pyridazine derivatives with substituted benzoates. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids under controlled conditions can yield benzoate derivatives, followed by purification via column chromatography (e.g., silica gel with 20% diethyl ether in pentane) . Purity validation typically employs H NMR (e.g., δ 3.99 ppm for methyl ester protons in CDCl) and mass spectrometry (HRMS) to confirm molecular weight .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology : Solubility profiling in solvents like DMF, DMSO, or aqueous buffers (pH 6.5 ammonium acetate) is critical. Stability studies under varying temperatures (e.g., –20°C for long-term storage) and light exposure should be conducted, monitored via HPLC with UV detection (e.g., 254 nm) .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodology :
- H/C NMR : Assign aromatic protons (e.g., δ 8.7–8.3 ppm for pyridazine and benzoate rings) and carbonyl carbons (δ ~165–170 ppm) .
- FT-IR : Confirm ester C=O stretches (~1720 cm) and NH vibrations (~3350 cm) .
- X-ray crystallography : Use SHELX or SIR97 for single-crystal refinement (R factor < 0.05) to resolve bond lengths and angles .
Advanced Research Questions
Q. How does the 6-aminopyridazine moiety influence the compound’s electronic properties and reactivity?
- Methodology : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with analogs lacking the amino group to assess electron-donating effects on nucleophilic substitution or hydrogen bonding . Experimental validation via cyclic voltammetry can quantify redox potentials .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-target profiling : Use kinase/GPCR panels to rule out cross-reactivity.
- Metabolic stability assays : Incubate with liver microsomes to assess metabolite interference .
Q. How can derivatization of the methyl benzoate group enhance target selectivity?
- Methodology : Synthesize analogs with piperazine or tetrazole substituents (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) and compare binding affinities via SPR or ITC. Substituent effects on steric hindrance and π-π stacking can be modeled using MOE or AutoDock .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
